molecular formula C8H5F3O B1297089 2',3',6'-Trifluoroacetophenone CAS No. 208173-22-2

2',3',6'-Trifluoroacetophenone

Cat. No. B1297089
M. Wt: 174.12 g/mol
InChI Key: INDGVPJYDRJJPJ-UHFFFAOYSA-N
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Description

2’,3’,6’-Trifluoroacetophenone is a chemical compound with the molecular formula C8H5F3O. It has a molecular weight of 174.1199 . This compound is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of 2’,3’,6’-Trifluoroacetophenone consists of a benzene ring with three fluorine atoms and an acetophenone group attached . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

2’,3’,6’-Trifluoroacetophenone is involved in various chemical reactions. For instance, 2,2,2-Trifluoroacetophenone, a similar compound, is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . More research is needed to understand the specific chemical reactions involving 2’,3’,6’-Trifluoroacetophenone.

Scientific Research Applications

Synthesis and Characterization in Polymer Research

2',3',6'-Trifluoroacetophenone has been utilized in the synthesis of novel fluorinated monomers for fluorine-containing polyimides. These materials exhibit remarkable thermal properties and solvent resistance, making them useful in high-performance polymer applications (Brink et al., 1994).

Sensing and Binding of Anions

This compound plays a role in fluorescence "turn-on" sensing of carboxylate anions. It's used in o-(Carboxamido)trifluoroacetophenones, which show fluorescence enhancement upon binding carboxylate anions. This property is attributed to intramolecular H-bonding stabilization of an anion-ionophore adduct, offering potential in chemical sensing technologies (Kim & Ahn, 2008).

Photocrosslinking in Molecular Biology

It's used in the synthesis of a cleavable carbene-generating reagent for photocrosslinking experiments in molecular biology. This involves a synthesis pathway starting with the bromination of trifluoroacetophenone, leading to a compound used in studying protein-protein interactions (Kogon et al., 1992).

Catalysis in Organic Chemistry

In organic chemistry, 2',3',6'-Trifluoroacetophenone is utilized as a catalyst. For example, its application in the platinum-catalyzed enantioselective hydrogenation of aryl-substituted trifluoroacetophenones, which has implications for producing chiral compounds (Arx, Mallát, & Baiker, 2001).

Ion-Selective Electrodes

It's also used in the manufacture of membranes for sulfate- and carbonate-selective electrodes. Studies indicate its effectiveness as a neutral carrier in such applications, influencing the selectivity and performance of these electrodes (Matveichuk, 2019).

Safety And Hazards

2’,3’,6’-Trifluoroacetophenone may cause respiratory irritation, serious eye irritation, and skin irritation. It is also classified as a flammable liquid and vapor . Proper safety measures should be taken while handling this compound, including avoiding breathing its dust/fume/gas/mist/vapors/spray, and keeping it away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-(2,3,6-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDGVPJYDRJJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344068
Record name 2',3',6'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',6'-Trifluoroacetophenone

CAS RN

208173-22-2
Record name 1-(2,3,6-Trifluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208173-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3',6'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 208173-22-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Ö KARTAL, S Akin, B Hascakir, H Karaca - Oil Shale, 2017 - avesis.metu.edu.tr
In this paper, the direct liquefaction of Turkish Nigde-Ulukisla oil shale in noncatalytic and catalytic conditions was studied. The effects of pressure, tetralin/oil shale ratio, catalyst type …
Number of citations: 5 avesis.metu.edu.tr

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